Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950811
InChI: InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15950811

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3
Standard InChI Key DBMVQUYPRJIPLJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC2=C(C=CC(=C2)C)NC1

Introduction

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic organic compound belonging to the class of tetrahydroquinolines. It features a tetrahydroquinoline ring system with a carboxylate ester functional group at the 3-position and a methyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through various methods, often involving cascade reactions. A common approach includes a three-component reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This process typically begins with a Knoevenagel condensation followed by an aza-Michael addition.

Synthesis Steps

  • Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes to form an intermediate.

  • Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.

Biological Activities and Applications

Derivatives of tetrahydroquinolines, including ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate, exhibit various biological activities such as antimicrobial and anticancer properties. These compounds are of interest in pharmaceuticals and agrochemicals due to their structural versatility and biological activity.

Biological Activities Table

Biological ActivityDescription
Antimicrobial ActivityExhibits potential against certain microorganisms
Anticancer ActivityShows promise in disrupting cancer cell growth
Pharmaceutical ApplicationsUsed in the development of therapeutic agents
Agrochemical ApplicationsPotential use in pesticides and other agricultural chemicals

Research Findings and Future Directions

Research on ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is ongoing, focusing on optimizing synthesis methods and exploring new applications within medicinal chemistry. The compound's interactions with biological targets are crucial for understanding its pharmacological potential. Further studies are needed to elucidate specific mechanisms of action at the molecular level.

Future Research Directions

  • Mechanism of Action Studies: Investigate how the compound interacts with enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies: Explore how modifications to the quinoline ring affect biological activity.

  • Pharmacokinetic Studies: Determine how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

By continuing to explore the properties and applications of ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate, researchers can unlock its full potential in contributing to advancements in medicinal chemistry and related fields.

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